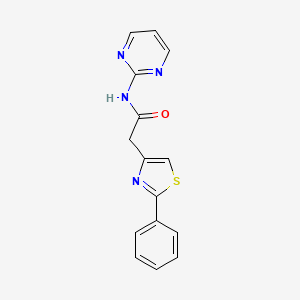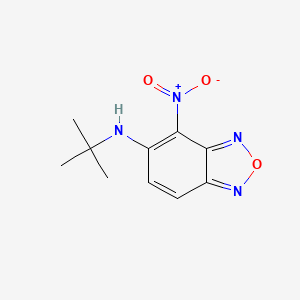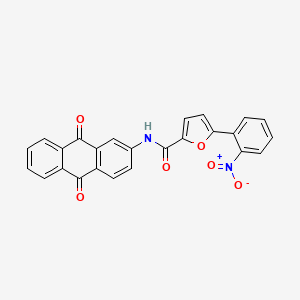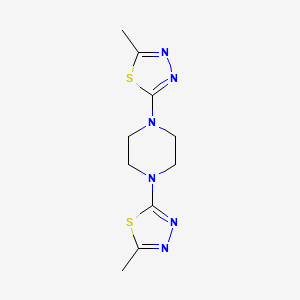![molecular formula C23H25NO B5011976 {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol, also known as Diphenhydramine, is a chemical compound that belongs to the class of antihistamines. It is widely used as a medication to treat allergies, motion sickness, insomnia, and other medical conditions. Diphenhydramine is also used in scientific research for its unique properties that make it an effective tool in various fields.
Wirkmechanismus
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline works by blocking the action of histamine at H1 receptors in the body. This results in a decrease in the symptoms of allergies, such as itching, swelling, and runny nose. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline also has sedative effects due to its ability to cross the blood-brain barrier and bind to H1 receptors in the brain.
Biochemical and Physiological Effects:
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has several advantages as a tool in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline is also easy to administer and has a well-established safety profile. However, there are some limitations to its use in laboratory experiments. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has a short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent level of the drug in the body. Additionally, diphenhydramine can have non-specific effects on other receptors in the body, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving diphenhydramine. One area of interest is the development of new antihistamines that have fewer side effects than diphenhydramine. Another area of research is the use of diphenhydramine in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, diphenhydramine has potential applications in the field of cancer research, as it has been shown to have anti-tumor effects in some studies. Further research is needed to explore these potential applications and to better understand the mechanisms of action of diphenhydramine.
Synthesemethoden
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline is synthesized through the reaction of benzhydryl chloride and 2-dimethylaminoethanol in the presence of a base. The reaction produces a white crystalline powder that is further purified through recrystallization. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of histamine and other neurotransmitters on the central nervous system. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has also been used as a model compound to study the pharmacokinetics and pharmacodynamics of antihistamines.
Eigenschaften
IUPAC Name |
[2-[1-(dimethylamino)ethyl]phenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18(24(2)3)21-16-10-11-17-22(21)23(25,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQPCBJQWBPSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[({2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate](/img/structure/B5011899.png)

![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B5011901.png)
![methyl 1-adamantyl[(3-chlorobenzoyl)amino]acetate](/img/structure/B5011903.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011912.png)
![methyl 2-methyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)


![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)